molecular formula C20H28ClNO3 B563902 (S)-N-Desethyl Oxybutynin Hydrochloride CAS No. 181647-14-3

(S)-N-Desethyl Oxybutynin Hydrochloride

Cat. No.: B563902
CAS No.: 181647-14-3
M. Wt: 365.898
InChI Key: DSWCYTSHCYXHGW-VEIFNGETSA-N
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Description

(S)-N-Desethyl Oxybutynin Hydrochloride is a derivative of oxybutynin hydrochloride, a well-known antimuscarinic agent used primarily to treat overactive bladder. This compound is a metabolite of oxybutynin and retains similar pharmacological properties, making it a subject of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of (S)-N-Desethyl Oxybutynin Hydrochloride, a metabolite of Oxybutynin, is the muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscles, particularly in the bladder .

Mode of Action

This compound acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the detrusor muscle of the bladder, thereby reducing muscle activity and preventing the urge to void .

Biochemical Pathways

The compound affects the cholinergic pathway by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By inhibiting the muscarinic action of acetylcholine, it reduces the contractions of the bladder muscles and alleviates symptoms of overactive bladder .

Pharmacokinetics

For oxybutynin, it is known that it has a protein binding of 91-93% and an elimination half-life of 124-132 hours . The mean pharmacokinetic parameters for N-desethyloxybutynin were Cmax 3.9±2.5 ng/mL, AUC inf 51.1±43.1 h ng/mL, t1/2 7.7±5.9 h .

Result of Action

The molecular and cellular effects of the compound’s action result in the relaxation of the bladder smooth muscle . This reduces the frequency of involuntary contractions of the bladder and the associated symptoms of urinary urgency and incontinence .

Action Environment

It is known that the efficacy and side effects of oxybutynin can be influenced by individual patient factors, including age, liver and kidney function, and other concurrent medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Desethyl Oxybutynin Hydrochloride typically involves the preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, a key intermediate. This intermediate is then subjected to a series of reactions, including esterification and amination, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Desethyl Oxybutynin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups.

    Reduction: This reaction is employed to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride for chlorination, sodium borohydride for reduction, and various acids and bases for esterification and amination .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

(S)-N-Desethyl Oxybutynin Hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(S)-N-Desethyl Oxybutynin Hydrochloride is unique due to its specific metabolic profile and its potential for reduced side effects compared to its parent compound, oxybutynin hydrochloride .

Properties

IUPAC Name

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/t20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-VEIFNGETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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